N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled compound primarily utilized in scientific research, particularly in pharmacology and metabolic studies. It serves as an analog of N,N-Didesmethyl Trimebutine, which is a metabolite of Trimebutine, a medication known for its efficacy as an opioid receptor agonist and its use in treating gastrointestinal disorders. The incorporation of deuterium atoms into the molecular structure enhances its utility in tracing and quantifying biochemical pathways in various studies .
N,N-Didesmethyl Trimebutine-d5 Hydrochloride is classified under stable isotope-labeled compounds, specifically designed for analytical purposes in pharmaceutical research. It falls within the categories of analgesics and metabolites, making it relevant for studies involving drug metabolism and pharmacokinetics .
The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves several chemical reactions that incorporate deuterium into the molecular framework. The typical synthetic route includes:
The industrial production of this compound requires optimized reaction conditions to achieve high yield and purity. This includes strict control over temperature, pressure, and reaction time, as well as the use of specialized equipment to handle deuterium-labeled substances effectively .
N,N-Didesmethyl Trimebutine-d5 Hydrochloride has a complex molecular structure characterized by a specific arrangement of atoms that includes:
This structure features multiple functional groups that contribute to its biological activity and interaction with receptors .
The compound's molecular structure allows it to participate in various chemical reactions, making it valuable for metabolic studies where tracking the fate of the compound in biological systems is necessary.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary based on the desired outcome, including factors such as temperature, solvent choice, and reaction duration .
N,N-Didesmethyl Trimebutine-d5 Hydrochloride acts primarily through its interaction with opioid receptors. As an agonist, it binds to these receptors, modulating their activity and influencing various biochemical pathways associated with pain relief and gastrointestinal motility. This mechanism is crucial for understanding its pharmacological effects and potential therapeutic applications .
N,N-Didesmethyl Trimebutine-d5 Hydrochloride has numerous applications in scientific research:
N,N-Didesmethyl Trimebutine-d5 Hydrochloride (chemical name: (2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate; hydrochloride) possesses the molecular formula C₂₀H₂₀D₅NO₅·HCl and a molecular weight of 364.45 g/mol [4]. This deuterated standard features precise structural modifications where five hydrogen atoms at the ethyl side chain (specifically at the 3,3,4,4,4-positions) are replaced by deuterium (²H or D) atoms, creating a distinctive mass difference of 5 atomic mass units compared to its non-deuterated counterpart . The compound is identified by CAS Number 1189893-33-1 (unlabeled counterpart: 84333-60-8), with its structural integrity confirmed through advanced spectroscopic methods including NMR and high-resolution mass spectrometry [2] [8].
Table 1: Chemical Identifiers of N,N-Didesmethyl Trimebutine-d5 Hydrochloride
Property | Specification |
---|---|
IUPAC Name | (2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate hydrochloride |
CAS Number (labeled) | 1189893-33-1 |
CAS Number (unlabeled) | 84333-60-8 |
Molecular Formula | C₂₀H₂₀D₅NO₅·HCl |
Molecular Weight | 364.45 g/mol |
Deuterium Positions | Ethyl group (3,3,4,4,4 positions) |
Structure | 3,4,5-trimethoxybenzoate ester linked to 2-amino-2-phenylbutane with deuterated ethyl group |
The compound's structural backbone comprises the pharmacologically significant 3,4,5-trimethoxybenzoate moiety esterified to a deuterium-enriched 2-amino-2-phenylbutane scaffold. This configuration maintains the core pharmacophore of trimebutine metabolites while introducing the isotopic label in a metabolically stable position to ensure traceability throughout biological processes . The hydrochloride salt form enhances stability and solubility, making it suitable for analytical applications requiring precise dissolution in aqueous or organic solvents [8]. The compound is synthesized under current Good Manufacturing Practices (cGMP) and is accompanied by comprehensive Certificate of Analysis documentation that validates identity, purity (>95% by HPLC), and deuterium enrichment levels, meeting stringent regulatory requirements for pharmaceutical reference standards [4].
N,N-Didesmethyl Trimebutine-d5 Hydrochloride serves as a critical internal standard in quantitative bioanalysis, primarily for LC-MS/MS (liquid chromatography-tandem mass spectrometry) applications focused on trimebutine metabolism [4] [6]. The compound's deuterium labeling creates a predictable 5 Da mass shift from the endogenous metabolite, enabling unambiguous differentiation during mass spectrometric detection while maintaining identical chromatographic behavior [10]. This functionality is essential for achieving accurate quantification of N,N-Didesmethyl Trimebutine in complex biological matrices such as plasma, urine, and tissue homogenates, where co-eluting substances may cause ion suppression or matrix effects [6].
The compound's primary applications encompass:
Table 2: Analytical Applications of N,N-Didesmethyl Trimebutine-d5 Hydrochloride
Application Context | Purpose | Analytical Technique |
---|---|---|
Bioequivalence Studies | Quantify metabolite formation for generic drug development | LC-MS/MS |
Pharmacokinetic Profiling | Determine elimination half-life of active metabolites | HPLC-MS with deuterium tracing |
In Vitro Metabolism Studies | Identify enzyme contributions to metabolite formation | Radiometric detection |
Batch Quality Testing | Ensure consistency of trimebutine pharmaceutical products | GMP-compliant chromatography |
Regulatory Method Validation | Establish compliance with ICH guidelines for bioanalytical method validation | Tandem mass spectrometry |
The implementation of this deuterated standard significantly enhances measurement accuracy through isotope dilution mass spectrometry principles, which correct for analyte loss during sample preparation and variations in instrument response [10]. By spiking known quantities of the deuterated compound into biological samples prior to extraction, researchers can precisely quantify the native form based on the established deuterium-to-hydrogen ratio in mass spectrometric detection [6]. This approach is particularly valuable for therapeutic drug monitoring and drug interaction studies where precise quantification of active metabolites directly informs clinical decision-making [7].
The pharmacological significance of N,N-Didesmethyl Trimebutine stems from its position within the metabolic pathway of trimebutine maleate, a spasmolytic agent clinically employed for irritable bowel syndrome management [5] [7]. Hepatic metabolism of trimebutine proceeds through sequential N-demethylation, forming pharmacologically active metabolites that contribute substantially to therapeutic effects [7]. The metabolic sequence progresses as follows:
Trimebutine (parent drug) → N-Demethyl Trimebutine (nor-TMB) → N,N-Didesmethyl Trimebutine
Research indicates that N-Demethyl Trimebutine (nor-TMB) demonstrates enhanced pharmacological activity compared to the parent drug, particularly regarding sodium channel blockade and peripheral opioid receptor modulation [5]. Roman et al. demonstrated that nor-TMB exhibits superior binding affinity (Kᵢ = 0.73 ± 0.02 μM) toward voltage-gated sodium channels compared to trimebutine (Kᵢ = 2.66 ± 0.15 μM), effectively inhibiting veratridine-induced glutamate release in neuronal tissue (IC₅₀ = 8.5 μM) [5]. This sodium channel blockade contributes to trimebutine's visceral analgesic effects in gastrointestinal disorders [7].
Table 3: Pharmacological Activity Profile of Trimebutine and Metabolites
Compound | Sodium Channel Affinity (Kᵢ) | Glutamate Release Inhibition (IC₅₀) | Key Pharmacological Actions |
---|---|---|---|
Trimebutine | 2.66 ± 0.15 μM | Limited effect at 100 μM | Opioid receptor agonism, weak sodium blockade |
N-Demethyl Trimebutine (nor-TMB) | 0.73 ± 0.02 μM | 8.5 μM | Potent sodium channel blockade, analgesic |
N,N-Didesmethyl Trimebutine | Not fully characterized | Not determined | Metabolic tracer, analytical applications |
While the specific pharmacology of N,N-Didesmethyl Trimebutine remains less extensively characterized than its monodesmethyl counterpart, its quantification provides essential insights into complete metabolic clearance pathways [8]. The deuterated form (N,N-Didesmethyl Trimebutine-d5 Hydrochloride) enables researchers to distinguish endogenous metabolite formation from exogenous sources during absorption, distribution, metabolism, and excretion (ADME) studies [7]. Furthermore, comprehensive metabolite profiling using this standard helps identify potential metabolic liabilities, such as polymorphic metabolism or drug-drug interactions that might impact therapeutic efficacy [6]. The compound thus bridges analytical chemistry and pharmacology by enabling precise quantification of metabolites that may contribute to trimebutine's complex mechanism of action involving opioid receptor modulation, calcium channel effects, and sodium channel blockade [5] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: